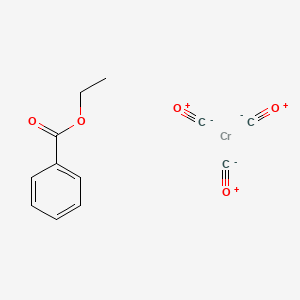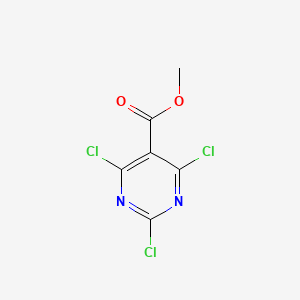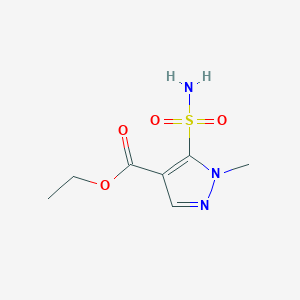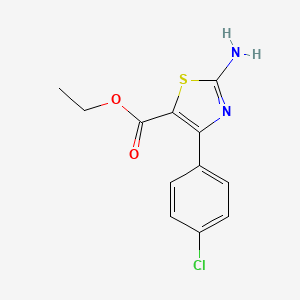
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
描述
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate, commonly known as EATC, is an organic compound belonging to the thiazole family. It is a colorless, crystalline solid that is insoluble in water and is used in a variety of scientific research applications. It has a molecular weight of 326.8 g/mol and is composed of a thiazole ring and a carboxylic acid group. EATC is a versatile compound that can be used in a variety of laboratory experiments, and it has been studied for its chemical, biochemical, and physiological effects.
科研应用
Synthesis and Molecular Modifications
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, has been modified and synthesized using readily available materials, with its structure confirmed by various spectroscopic techniques. These modifications aim to explore its antimicrobial activities against different bacterial and fungal strains, providing insights into structure-activity relationships (Desai, Bhatt, & Joshi, 2019).
Molecular Structure Analysis
The molecular structures of derivatives such as ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been analyzed, showing complex hydrogen-bonded supramolecular structures. These analyses contribute to the understanding of molecular interactions and structural stability (Costa et al., 2007).
Chemical Reactions and Synthesis
Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate has been used as a precursor in Michael-like addition reactions to produce analogs, showcasing the reactivity and versatility of thiazole derivatives in chemical synthesis (Boy & Guernon, 2005).
Exploration of Antimicrobial and Anticancer Properties
Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including modifications of Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate, have shown significant antimicrobial and anticancer activities, highlighting the potential therapeutic applications of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Ultrasonic and Thermal Mediated Synthesis
Innovative synthesis methods such as ultrasonic and thermally mediated nucleophilic displacement have been employed to create novel 2-amino-1,3-thiazole-5-carboxylates, demonstrating advanced techniques in the synthesis of thiazole derivatives (Baker & Williams, 2003).
性质
IUPAC Name |
ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOCGUADOVEENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510214 | |
| Record name | Ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate | |
CAS RN |
74476-53-2 | |
| Record name | Ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

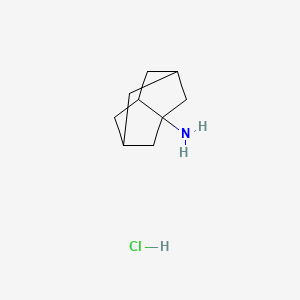
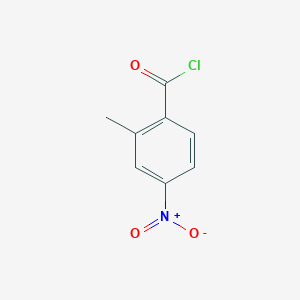

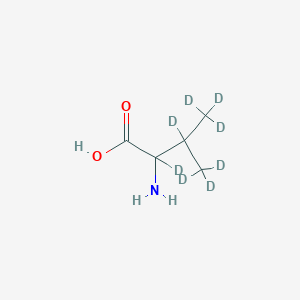


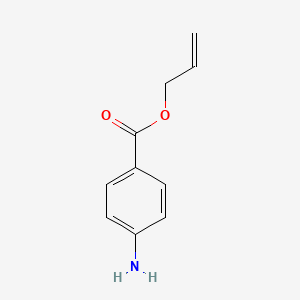
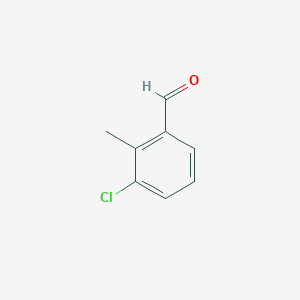
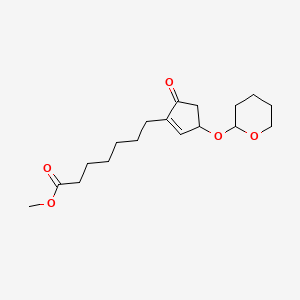
![2-Bromothieno[3,2-b]pyridine](/img/structure/B1590167.png)
